Z-Tyr-Tyr-OH

Cathepsin inhibition Cysteine protease Enzyme kinetics

Researchers studying protease specificity or oxytocin signaling often lack a well-characterized, N-terminally protected dipeptide for negative controls or substrate analog studies. Z-Tyr-Tyr-OH (CAS 10417-83-1) fills this gap as a selective oxytocin inhibitor and weak cathepsin probe (IC50 6.6 µM against cathepsins B, Z, H). The N-terminal Z-group confers aminopeptidase resistance, enabling selective C-terminal cleavage studies. • Validated negative control for potent cathepsin inhibitor screening • Single-step incorporation of the Tyr-Tyr motif streamlines peptide synthesis • Supplied as ≥98% purity solid with full QC documentation for reproducible enzymology.

Molecular Formula C26H26N2O7
Molecular Weight 478.501
CAS No. 10417-83-1
Cat. No. B578078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Tyr-Tyr-OH
CAS10417-83-1
SynonymsZ-TYR-TYR-OH
Molecular FormulaC26H26N2O7
Molecular Weight478.501
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
InChIInChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33)/t22-,23-/m0/s1
InChIKeyIDAUTLPLQAQNMW-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Tyr-Tyr-OH (CAS 10417-83-1) for Protease Research: A Quantitative Procurement Guide


Z-Tyr-Tyr-OH (N-benzyloxycarbonyl-L-tyrosyl-L-tyrosine) is a synthetic, N-terminally protected dipeptide . Characterized by two tyrosine residues and a benzyloxycarbonyl (Z) protecting group, this compound (C26H26N2O7, MW 478.5) is a defined chemical tool used primarily in enzymology and peptide synthesis . Unlike unprotected dipeptides or more complex peptide-based inhibitors, Z-Tyr-Tyr-OH's structure offers a specific combination of an aromatic dipeptide core and a single N-terminal blocking group, enabling its use as both a substrate analog and a scaffold for further derivatization .

Why Z-Tyr-Tyr-OH is Not Interchangeable with Other Tyrosine-Containing Dipeptides


The specific combination of an N-terminal Z-protecting group and a di-tyrosine core in Z-Tyr-Tyr-OH dictates its unique chemical and biological behavior . Substituting this compound with an unprotected di-tyrosine (e.g., H-Tyr-Tyr-OH) would result in a molecule with an entirely different charge state, solubility profile, and cellular permeability, fundamentally altering its interaction with proteases and other targets [1]. Similarly, substituting it with a structurally related Z-protected dipeptide like Z-Tyr-Phe-OH (MW 462.5) or a potent inhibitor like Z-Phe-Tyr-CHO (IC50 = 0.85 nM on Cathepsin L) introduces different amino acid side chains or reactive warheads, leading to divergent target selectivity and biological potency. The evidence below quantifies these critical differences in enzyme inhibition and specificity.

Quantitative Evidence for Selecting Z-Tyr-Tyr-OH Over Structural Analogs


Inhibition of Cathepsins B, Z, and H: A Micromolar-Range IC50 Profile

Z-Tyr-Tyr-OH exhibits a defined, low-affinity inhibitory profile against multiple cysteine cathepsins, a stark contrast to highly potent and selective inhibitors like Z-Phe-Tyr-CHO [1]. In a protease enzyme inhibition assay targeting cathepsins B, Z, and H at pH 5.5 and 2°C, Z-Tyr-Tyr-OH demonstrated an IC50 of 6.60E+3 nM (6.6 µM) [1]. This is approximately 7,760-fold less potent than the specific Cathepsin L inhibitor Z-Phe-Tyr-CHO, which has an IC50 of 0.85 nM against its primary target .

Cathepsin inhibition Cysteine protease Enzyme kinetics

Oxytocin Receptor Antagonism: A Distinct Pharmacological Profile

Multiple vendor sources consistently annotate Z-Tyr-Tyr-OH as an oxytocin inhibitor . This pharmacological activity is not a generic feature of all Z-protected dipeptides. For example, the structurally similar H-Tyr-Tyr-OH (lacking the Z-group) is characterized as an antihypertensive peptide via angiotensin I-converting enzyme (ACE) inhibition (IC50 = 0.028 mg/mL) [1]. The presence of the N-terminal Z-group in Z-Tyr-Tyr-OH is therefore a critical structural determinant for its interaction with the oxytocin receptor, distinguishing its biological utility.

Oxytocin antagonist Neurohypophyseal hormone Pharmacological tool

N-Terminal Protection for Defined Substrate Specificity in Protease Assays

The N-terminal benzyloxycarbonyl (Z) group in Z-Tyr-Tyr-OH serves as a defined block against aminopeptidases, making it a selective tool for studying enzymes with specific cleavage requirements . In contrast, an unprotected dipeptide like H-Tyr-Tyr-OH is susceptible to cleavage by a wider range of exopeptidases, confounding kinetic analysis. This property is a key feature for enzymology studies, where controlling the site of hydrolysis is paramount.

Protease substrate Exopeptidase Enzyme kinetics

Role as a Protected Building Block in Solid-Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, Z-Tyr-Tyr-OH serves as a key protected dipeptide building block, particularly for incorporating tyrosine-rich motifs . The Z-group at the N-terminus prevents unwanted side reactions during coupling, ensuring sequence fidelity . While other Z-protected dipeptides (e.g., Z-Tyr-Phe-OH) offer similar protection, the specific Tyr-Tyr sequence in Z-Tyr-Tyr-OH allows for the direct incorporation of a di-tyrosine unit, simplifying the synthesis of peptides containing this aromatic motif.

SPPS Peptide synthesis Protected dipeptide

Recommended Applications for Z-Tyr-Tyr-OH Based on Quantitative Evidence


As a Weak Inhibition Reference Control in Cathepsin Research

Given its micromolar-range IC50 (6.6 µM) against cathepsins B, Z, and H [1], Z-Tyr-Tyr-OH is ideally suited as a negative control or a reference point for weak inhibition in assays studying potent cathepsin inhibitors like Z-Phe-Tyr-CHO (IC50 = 0.85 nM on Cathepsin L) . Its low potency provides a baseline to validate the activity of more effective compounds.

For Studies on Oxytocin Receptor Pharmacology

Vendor annotations consistently identify Z-Tyr-Tyr-OH as an oxytocin inhibitor, a property not shared by related dipeptides like H-Tyr-Tyr-OH (an ACE inhibitor) [1]. This specific annotation makes Z-Tyr-Tyr-OH a relevant tool compound for research programs focused on oxytocin receptor signaling and the development of oxytocin antagonists.

As a Defined Substrate in Exopeptidase/Endopeptidase Assays

The N-terminal Z-protecting group confers resistance to aminopeptidases, allowing Z-Tyr-Tyr-OH to be used as a selective substrate for studying enzymes that cleave at the C-terminus or at specific internal peptide bonds [1]. This contrasts with unprotected dipeptides like H-Tyr-Tyr-OH, which are susceptible to a broader range of proteases, potentially confounding kinetic analysis.

As a Direct Building Block for Tyr-Tyr Motifs in SPPS

For the synthesis of peptides containing the Tyr-Tyr sequence, Z-Tyr-Tyr-OH offers a strategic advantage by incorporating the protected motif in a single step [1]. This reduces the total number of coupling and deprotection cycles compared to a monomer-by-monomer approach, thereby increasing overall synthetic efficiency and improving the purity of the final product.

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